Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C20H19NO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via an esterification reaction between the benzofuran derivative and 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol, typically using a catalyst like sulfuric acid or a coupling reagent like DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrobenzoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other functionalized organic compounds.
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzofuran core can also interact with cellular components, modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
- Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-((3-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can alter the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-11(2)26-20(23)18-12(3)27-17-8-7-15(10-16(17)18)28-19(22)13-5-4-6-14(9-13)21(24)25/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDIUWSJAFDUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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